![molecular formula C14H15N3O3 B13986332 2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione CAS No. 90279-23-5](/img/structure/B13986332.png)
2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Bioplastics: Although not structurally similar, bioplastics share the characteristic of being derived from complex organic synthesis.
Uniqueness: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is unique due to its tricyclic structure and the specific functional groups it contains
Properties
CAS No. |
90279-23-5 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2,4,5-trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione |
InChI |
InChI=1S/C14H15N3O3/c1-8-11(18)9-6-4-5-7-10(9)17-12(8)15(2)13(19)16(3)14(17)20/h4-8,12H,1-3H3 |
InChI Key |
QKJMSEPYWSYSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2N(C(=O)N(C(=O)N2C3=CC=CC=C3C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


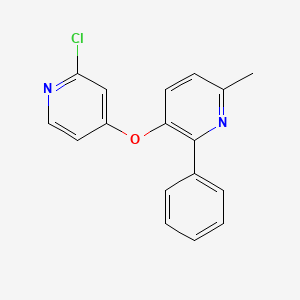


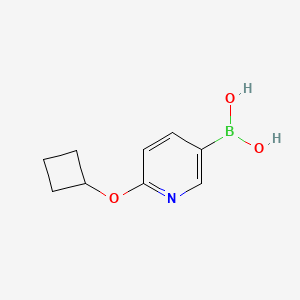
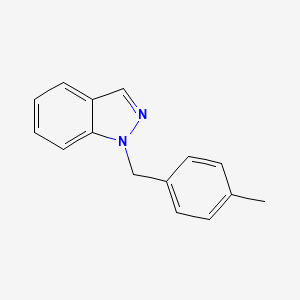
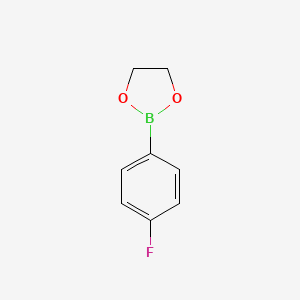
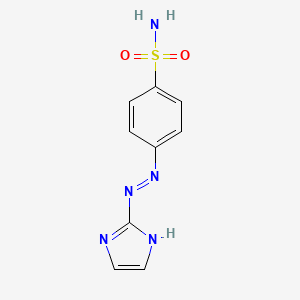
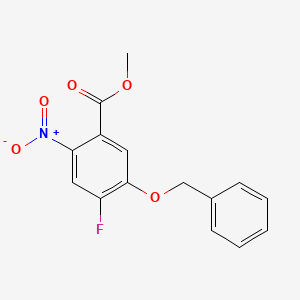

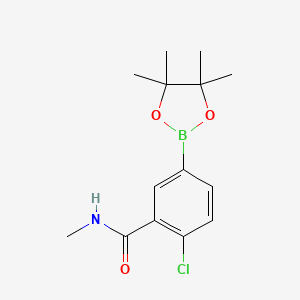
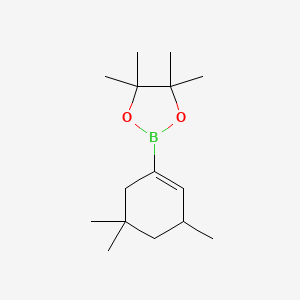
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)


